molecular formula C10H12O3 B2570497 O=C1OC(=O)C2(Cccc3)C13CC2 CAS No. 6537-91-3

O=C1OC(=O)C2(Cccc3)C13CC2

Cat. No. B2570497
CAS RN: 6537-91-3
M. Wt: 180.203
InChI Key: LBQXEDICLDLBGC-UHFFFAOYSA-N
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Description

O=C1OC(=O)C2(Cccc3)C13CC2 is a chemical compound that belongs to the family of steroids. It is a synthetic derivative of testosterone, which has been extensively studied for its potential applications in various fields.

Scientific Research Applications

Oxygen Ion Conduction

One notable application is in the domain of oxygen ion conduction, where materials like 12CaO·7Al2O3 (C12A7) have been studied for their unique nano-porous structure and ability to conduct oxygen ions rapidly. C12A7's free O2– ions, replaceable by various oxygen-related species (OH−, O2−, and O−), offer a promising avenue for applications in solid-state ionics. This material demonstrates fast oxygen-ion-conducting capabilities, with O− ions showing more mobility than O2− ions, suggesting potential uses in fuel cells and other energy-related technologies (Hosono et al., 2009).

XPS Spectra Deconvolution

In another study, ab initio calculations were utilized to improve the interpretation of C1s XPS spectra from disordered oxygenated carbons, such as chars. The work proposes a deconvolution method for XPS spectra, which can accurately identify oxygen content, offering a refined approach for analyzing materials with complex oxygenated structures. This method can significantly enhance the analysis of materials science and chemistry applications (Smith et al., 2016).

Oxygen Reduction Performance

Furthermore, research into C=C embedded porphyrin sheets demonstrates their exceptional oxygen reduction performance, making them suitable for fuel cell applications. These metal-free two-dimensional materials show promise due to their superior catalytic performance and stability, highlighting the potential for energy conversion and storage solutions (Li et al., 2015).

Anodic Oxidation of Carbon

The study of anodically oxidized glass-like carbon has also contributed to our understanding of materials' surface properties, specifically regarding the correlation between C1s chemical state intensities and O1s intensity in XPS analysis. This work offers insights into the surface chemistry of carbon-based materials, with potential implications for the development of sensors, catalysts, and other applications (Yumitori, 2000).

properties

IUPAC Name

8-oxatricyclo[4.3.2.01,6]undecane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-7-9-3-1-2-4-10(9,6-5-9)8(12)13-7/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQXEDICLDLBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC23CCC2(C1)C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O=C1OC(=O)C2(Cccc3)C13CC2

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